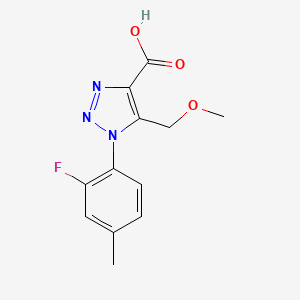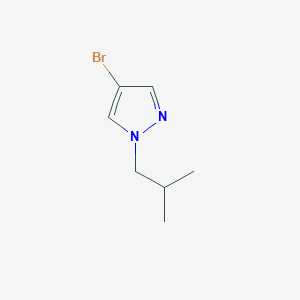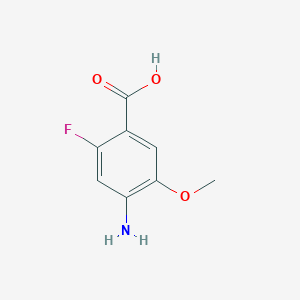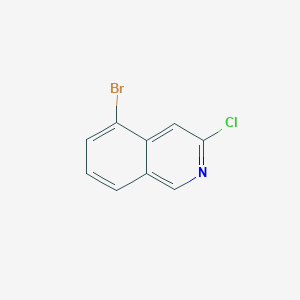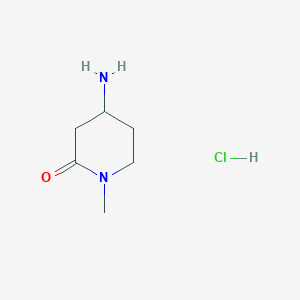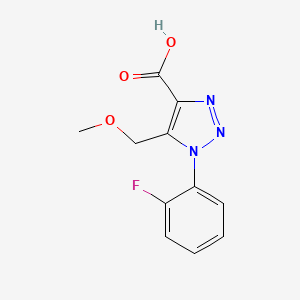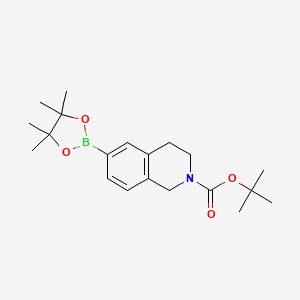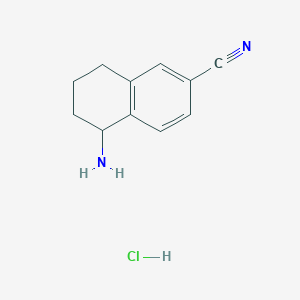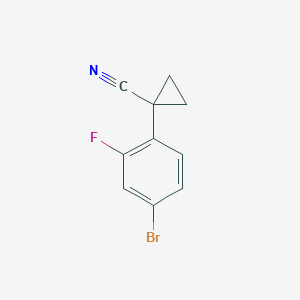
1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile
Übersicht
Beschreibung
1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile is a chemical compound with the empirical formula C10H7BrFN . It is a solid substance and is usually available for purchase from chemical suppliers .
Molecular Structure Analysis
The molecular weight of 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile is 240.07 . The SMILES string representation of its structure isN#CC1(CC1)C(C(F)=C2)=CC=C2Br . Physical And Chemical Properties Analysis
1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Asymmetric Reduction and Enantioselectivity
1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile is utilized in asymmetric reduction processes. For example, the reduction of 2-bromo-1-phenylethylidenemalononitrile results in cyclopropane ring products with significant enantiomeric purity, demonstrating its potential in creating stereospecific compounds (Li, Liu, & Deng, 1999).
Nucleophilic Reactions and Cyclopropane Derivatives
The compound is involved in nucleophilic reactions to form various cyclopropane derivatives. In one study, reactions of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles led to the formation of cyclopropane bis-lactones, indicative of the compound's reactivity and utility in synthesizing cyclopropane-based structures (Fariña et al., 1986).
Development of Liquid Crystals
This compound has found use in the development of low melting esters with large nematic ranges. Specifically, in the synthesis of 4-n-alkyl-2-fluorophenyl 4-n-alkylbicyclo(2.2.2)octane-1-carboxylates, it aids in producing materials with electrooptical properties, which are significant in the field of liquid crystal technology (Gray & Kelly, 1981).
Selective Decarboxylation in Organic Synthesis
In organic synthesis, selective decarboxylation reactions involving this compound have been used to efficiently form 2,3-disubstituted cyclopropane-1-carbonitriles. This process demonstrates its role in facilitating complex organic transformations (Wang et al., 2017).
Synthesis of Conformationally Restricted Analogues
The compound is pivotal in synthesizing conformationally restricted analogues of biologically active compounds. This is exemplified by the synthesis of 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, which are analogues of histamine, indicating its potential in medicinal chemistry (Kazuta, Matsuda, & Shuto, 2002).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary measures include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
The primary targets of 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile are currently unknown . This compound is a part of a collection of unique chemicals provided for early discovery researchers
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies may shed light on these aspects.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVJVGSVWLFBRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729888 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile | |
CAS RN |
749928-88-9 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

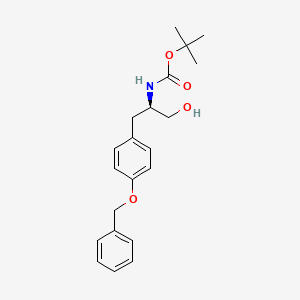
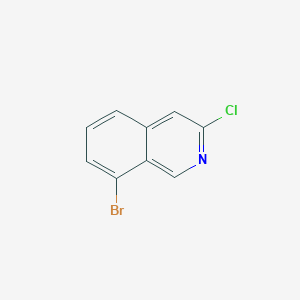
![Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1373808.png)
